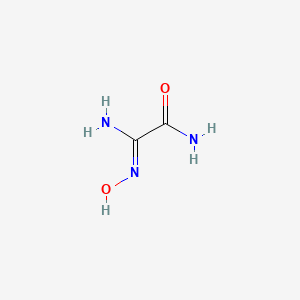

(2Z)-2-Amino-2-(hydroxyimino)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-amino-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOXKLBUCRZPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)(\C(=O)N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259935 | |

| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923816-07-2 | |

| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of (2Z)-2-Amino-2-(hydroxyimino)acetamide

This technical guide provides an in-depth analysis of (2Z)-2-Amino-2-(hydroxyimino)acetamide , also known as Oxamidoxime . This compound represents a critical intermediate in the synthesis of high-energy density materials (HEDMs) and heterocyclic pharmaceuticals.

Executive Summary & Chemical Identity

This compound (CAS: 19703-90-3) is the mono-amidoxime derivative of oxamide. Unlike its symmetric counterpart (diaminoglyoxime), this asymmetric molecule possesses both an amide and an amidoxime functionality on adjacent carbons. This unique architecture makes it a "Janus" ligand—capable of versatile chelation modes—and a potent precursor for 1,2,4-oxadiazole and furazan heterocycles.

The (2Z) stereodescriptor is critical. It indicates that the hydroxyl group (-OH) of the oxime and the amino group (-NH

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Common Names | Oxamidoxime, Oxamic acid amidoxime |

| CAS Registry | 19703-90-3 |

| Molecular Formula | |

| Molecular Weight | 103.08 g/mol |

| Melting Point | ~195–200 °C (Decomposes) |

| Solubility | Soluble in hot water, ethanol; insoluble in ether |

| pKa | ~3.5 (Oxime proton), ~10.5 (Amine proton) |

Structural Analysis & Stereochemistry

The reactivity of oxamidoxime is governed by its tautomeric equilibrium and geometric isomerism.

The (2Z) Configuration

In the (2Z) isomer, the proximity of the oxime hydroxyl group to the amino group facilitates an intramolecular hydrogen bond (

-

Z-Isomer (Stable): High dipole moment, intramolecular H-bond, planar geometry.

-

E-Isomer (Transient): Often formed kinetically but rapidly isomerizes to Z in solution or upon crystallization.

Tautomerism

The compound exists in equilibrium between the amidoxime form (major) and the tautomeric imine form (minor).

-

Amidoxime:

-

Imine-Hydroxylamine:

This tautomerism is crucial for its reactivity with electrophiles (e.g., cyclization to oxadiazoles).

Figure 1: Isomerization pathway favoring the thermodynamically stable (2Z) configuration.

Synthesis Protocol: The Cyanogen Route

Safety Warning: This protocol involves Cyanogen gas (

Rationale

Direct reaction of oxamide with hydroxylamine is inefficient due to the low electrophilicity of the amide carbonyls. The most authoritative route utilizes Cyanogen and Hydroxylamine , leveraging the high reactivity of the nitrile groups.

Materials

-

Reagent A: Hydroxylamine hydrochloride (

) - 1.0 eq -

Reagent B: Sodium Carbonate (

) - 0.5 eq (to neutralize HCl) -

Reagent C: Cyanogen gas (

) - 1.0 eq (generated in situ or supplied from cylinder) -

Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology

-

Preparation of Free Hydroxylamine:

-

Dissolve 6.95 g (0.1 mol) of

in 50 mL of water. -

Slowly add 5.3 g (0.05 mol) of

to generate free hydroxylamine. Keep temperature

-

-

Cyanogen Addition (The Critical Step):

-

Cool the hydroxylamine solution to

in an ice-salt bath. -

Slowly bubble Cyanogen gas into the solution.

-

Process Control: Monitor pH.[1] As Cyanogen reacts, the pH will drop slightly. Maintain pH ~6-7.

-

Stoichiometry Check: Stop addition exactly after 1.0 equivalent of Cyanogen is absorbed. Excess Cyanogen leads to diaminoglyoxime (the bis-adduct).

-

-

Reaction & Crystallization:

-

Stir the mixture at

for 2 hours, then allow to warm to room temperature over 4 hours. -

The mono-amidoxime (Oxamidoxime) is less soluble than the starting materials but more soluble than the bis-product.

-

Concentrate the solution under reduced pressure (Rotavap,

) to half volume. -

Cool to

. White crystalline needles of this compound will precipitate.

-

-

Purification:

-

Filter the solid.[2]

-

Recrystallize from hot water (

). -

Yield: Typically 60-70%.

-

Figure 2: Synthetic pathway and selectivity control.

Reactivity & Applications

Precursor to Energetic Materials (Furazans)

Oxamidoxime is a primary scaffold for synthesizing 3-amino-4-carbamoylfurazan . Dehydration of the amidoxime moiety closes the ring.

-

Reaction: Oxamidoxime + Base/Heat

3-amino-4-carbamoylfurazan. -

Significance: Furazans are high-density, high-nitrogen energetic materials used in propellants and explosives due to their high heat of formation.

Coordination Chemistry

The (2Z) configuration creates a perfect "pocket" for transition metal binding. It acts as a bidentate ligand (

-

Copper(II) Complex: Forms a violet/purple complex, often used in colorimetric detection of Cu(II).

-

Mechanism: The oxime nitrogen and the amide nitrogen (after deprotonation) coordinate to the metal center, forming a stable 5-membered chelate ring.

Heterocyclic Synthesis (1,2,4-Oxadiazoles)

Reaction with carboxylic acid derivatives (e.g., trifluoroacetic anhydride) leads to 3-carbamoyl-5-substituted-1,2,4-oxadiazoles .

-

Pharma Relevance: These scaffolds are bioisosteres for esters and amides, improving metabolic stability in drug candidates (e.g., antivirals, immunomodulators).

Analytical Validation (Self-Validating Protocol)

To ensure the synthesized product is the correct (2Z)-isomer and not the bis-product (diaminoglyoxime) or starting material, perform the following checks:

-

Melting Point:

-

Oxamidoxime: 195–200 °C (dec) .

-

Diaminoglyoxime: >200 °C (dec) (distinctly higher).

-

Oxamide: >300 °C .

-

-

Infrared Spectroscopy (FT-IR):

-

Look for C=N stretch at ~1650

. -

Look for N-O stretch at ~940

. -

Critical: Absence of C

N stretch (2200

-

-

FeCl3 Test:

-

Dissolve a small amount in ethanol and add aqueous

. -

Positive Result: Deep red/violet coloration (characteristic of amidoximes/hydroxamic acids).

-

References

-

Nordmann, J., et al. (1963). "The Structure of Amidoximes. II. Oxamidoxime."[3][4][5][6] The Journal of Organic Chemistry, 28(10).

-

ECHA. (2023).[5][7] "Registration Dossier: this compound." European Chemicals Agency.[5][7]

-

PubChem. (2024).[5][7] "Compound Summary: this compound (CAS 19703-90-3)."[8] National Library of Medicine.

-

Uysal, S. (2010).[4] "Synthesis and characterization of new dioxime complexes." Journal of Coordination Chemistry.

Sources

- 1. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide | C4H9N3O2 | CID 71668861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. You are being redirected... [hit2lead.com]

Methodological & Application

Technical Application Note: Advanced Crystallization Strategies for High-Purity (2Z)-2-Amino-2-(hydroxyimino)acetamide

This Application Note is designed for researchers and process engineers involved in the purification of high-value pharmaceutical intermediates. It focuses specifically on (2Z)-2-Amino-2-(hydroxyimino)acetamide (CAS: 19703-90-3), a critical building block often utilized in the synthesis of pyrazine-based antivirals (e.g., Favipiravir analogs) and high-energy materials.

Executive Summary & Scientific Rationale

The crystallization of This compound presents a unique set of physicochemical challenges driven by its tautomeric potential and thermal sensitivity. As an

This guide prioritizes the (2Z)-isomer , where the hydroxyl group of the oxime and the amino group are typically positioned to facilitate downstream cyclization reactions (e.g., formation of pyrazine rings). The protocols below utilize Controlled Cooling Crystallization (CCC) and Anti-Solvent Crystallization (ASC) to maximize yield while strictly maintaining stereochemical integrity.

Critical Quality Attributes (CQAs) Targeted:

-

Purity: >99.5% (HPLC area %).

-

Stereochemistry: >99% Z-isomer retention.

-

Residual Solvent: <500 ppm (ICH Q3C limits).

-

Appearance: White to off-white crystalline solid (removal of colored degradation products).

Physicochemical Profile & Solubility Logic

Understanding the solubility landscape is the prerequisite for a self-validating crystallization system. This compound exhibits amphiphilic polarity : it is highly soluble in polar protic solvents due to its capacity for hydrogen bonding (amide + oxime + amine) but poorly soluble in non-polar organics.

Table 1: Solubility Profile & Solvent Selection

| Solvent System | Solubility Classification | Role in Protocol | Mechanistic Insight |

| Water (Deionized) | High (Hot), Moderate (Cold) | Primary Solvent | Excellent for cooling crystallization; stabilizes the polar Z-isomer via hydration shells. |

| Methanol/Ethanol | High | Co-Solvent | Increases dissolution rate; useful for initial crude solubilization. |

| Acetone | Low | Anti-Solvent | Induces supersaturation via the "drowning out" effect; minimizes thermal stress. |

| Ethyl Acetate | Very Low | Wash Solvent | Removes non-polar impurities without dissolving the product cake. |

| Acetonitrile | Moderate | Impurity Purge | Used in recrystallization to remove specific organic by-products. |

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (CCC)

Best for: Large-scale purification of crude material with high water-soluble impurity content.

Reagents:

-

Crude this compound

-

Deionized Water (Type II or better)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution (The "Saturation Point"):

-

Charge crude solid into a jacketed glass reactor.

-

Add Deionized Water at a ratio of 5:1 (mL/g) relative to the solid.

-

Heat the slurry to 55°C . Critical Alert: Do not exceed 60°C. Higher temperatures risk oxime hydrolysis or Z

E isomerization. -

Agitate at 250 RPM until full dissolution. If turbidity persists, add water in 0.5 volumes increments.

-

-

Clarification (Impurity Removal):

-

If the solution is colored (yellow/brown), add Activated Carbon (5 wt%) and stir for 15 minutes at 55°C.

-

Perform a hot filtration using a pre-heated Büchner funnel (0.45

m membrane) to remove carbon and insoluble particulates. -

Validation: The filtrate should be clear and colorless.

-

-

Nucleation & Growth:

-

Transfer filtrate to a clean crystallizer.

-

Cool linearly from 55°C to 25°C over 2 hours (Rate: 15°C/hr).

-

Seeding (Optional but Recommended): At 40°C (metastable zone), add 0.5 wt% pure seed crystals to induce uniform particle size distribution (PSD).

-

Once at 25°C, further cool to 0-5°C and hold for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the slurry under vacuum.

-

Wash the wet cake with cold Ethanol (0°C) (2 x 1 volume) to displace water and facilitate drying.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours. Warning: High-vacuum is preferred over high-heat to prevent thermal decomposition.

-

Protocol B: Reactive Anti-Solvent Crystallization (ASC)

Best for: Maximizing yield from mother liquors or thermally sensitive batches.

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the compound in a minimum volume of Methanol at Room Temperature (20-25°C). Saturation should be near-complete (approx. 1 g in 3-4 mL).

-

-

Anti-Solvent Addition:

-

Place the methanolic solution under vigorous stirring (400 RPM).

-

Slowly add Acetone or Isopropyl Acetate dropwise via a dosing pump.

-

Target Ratio: 1:3 (Solvent:Anti-Solvent).

-

Observation: Cloud point (nucleation) should be observed after adding ~0.5 equivalents of anti-solvent.

-

-

Aging:

-

Once addition is complete, lower stir speed to 100 RPM to prevent crystal breakage.

-

Age the slurry for 30 minutes at 5°C.

-

-

Harvesting:

-

Filter and wash with 100% Anti-Solvent (Acetone).

-

Dry under vacuum at ambient temperature.

-

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix and workflow for the purification process, highlighting the critical control points (CCPs) for stereochemical preservation.

Figure 1: Decision logic and process flow for the crystallization of this compound, emphasizing temperature control to prevent isomerization.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must account for failure modes.[1] Use this guide to diagnose deviations.

| Observation | Root Cause | Corrective Action |

| Oiling Out | Supersaturation generated too fast; Temp > Cloud Point. | Re-heat to dissolve oil. Add seed crystals. Reduce cooling rate or anti-solvent addition rate. |

| Yellow Discoloration | Oxidation or Thermal Degradation (E-isomer formation). | Limit temperature to <55°C. Use nitrogen blanket during dissolution. Treat with activated carbon. |

| Low Yield | High solubility in mother liquor. | Lower final temperature to 0°C. Increase anti-solvent ratio. Recycle mother liquor (Caution: impurity buildup). |

| Poor Filtration | Crystal fines (Nucleation > Growth). | Implement "temperature cycling" (heat/cool) to dissolve fines and grow larger crystals (Ostwald Ripening). |

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Furuta, Y., et al. (2017).[2] Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. (Contextualizes the importance of pyrazine intermediates). Available at: [Link]

-

Volsen Chemical. (2023). Favipiravir Intermediates and Specifications. Available at: [Link]

Disclaimer: This protocol involves the handling of chemical intermediates. Standard Personal Protective Equipment (PPE) including gloves, goggles, and lab coats must be worn. All operations should be conducted in a fume hood.

Sources

preparation of heterocyclic compounds from (2Z)-2-Amino-2-(hydroxyimino)acetamide

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from (2Z)-2-Amino-2-(hydroxyimino)acetamide

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

This compound, also known as 2-cyano-2-oximinoacetamide, is a compact yet highly functionalized molecule poised as a powerful synthon in modern heterocyclic chemistry.[1][2] Its structure, featuring a vicinal arrangement of an amino group, a hydroxyimino (oxime) group, and a primary amide, provides a rich tapestry of reactive sites. This unique constitution allows it to serve as a versatile precursor for a wide array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry and drug discovery.[3] The inherent reactivity of its amidoxime moiety is central to its utility, enabling facile construction of five- and six-membered rings.

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and reproducible protocols for the synthesis of three key classes of heterocycles from this compound: 1,2,4-oxadiazoles , 3-amino-2(1H)-pyrazinones , and 1,3,5-triazines . The narrative emphasizes the mechanistic rationale behind the synthetic strategies and provides a framework for further exploration and analogue synthesis.

Part 1: Preparation of the Key Starting Material: this compound

Before its application in heterocyclic synthesis, a reliable protocol for the preparation of the title compound is essential. The most common and efficient method is the nitrosation of the active methylene group in 2-cyanoacetamide.[4][5][6] This reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a mild acid.

Experimental Protocol: Synthesis of this compound

Reaction Scheme: NC-CH₂-CONH₂ + NaNO₂ + CH₃COOH → NC-C(=NOH)-CONH₂ + CH₃COONa + H₂O

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-cyanoacetamide (42.0 g, 0.5 mol) in 150 mL of water.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Nitrosation: Prepare a solution of sodium nitrite (34.5 g, 0.5 mol) in 75 mL of water. Add this solution dropwise to the cooled cyanoacetamide solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Acidification: Once the sodium nitrite addition is complete, add glacial acetic acid (30.0 g, 0.5 mol) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).

-

Work-up and Isolation: The product will precipitate out of the solution as a pale yellow solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with two portions of ice-cold water (50 mL each) and then with a small amount of cold ethanol (25 mL).

-

Drying: Dry the product under vacuum at 40 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Quantitative Data Summary

| Parameter | Details | Reference |

| Starting Material | 2-Cyanoacetamide | [5][6] |

| Reagents | Sodium nitrite, Acetic Acid | [5][6] |

| Solvent | Water | [5] |

| Temperature | 0-5 °C | [6] |

| Reaction Time | 3-4 hours | [2] |

| Product | This compound | [1] |

| Typical Yield | 75-85% |

Workflow for Synthesis of Starting Material

Caption: Mechanism for the synthesis of 5-amino-1,2,4-oxadiazoles.

Part 3: Synthesis of 3-Amino-2(1H)-pyrazinones

The 2(1H)-pyrazinone core is a prominent feature in numerous natural products and pharmacologically active compounds, displaying a wide range of biological activities. [7][8]The synthesis of this six-membered heterocycle from this compound requires a strategic condensation with a 1,2-dicarbonyl equivalent, such as an α-haloketone.

Mechanistic Rationale

A plausible synthetic route involves the reaction of the starting material with an α-haloketone (e.g., 2-chloroacetophenone). The reaction likely proceeds through:

-

N-Alkylation: The primary amino group of the amidoxime acts as a nucleophile, displacing the halide from the α-haloketone to form an N-alkylated intermediate.

-

Intramolecular Condensation: The oxime nitrogen then attacks the ketone carbonyl, initiating cyclization.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps lead to the formation of the aromatic 3-amino-2(1H)-pyrazinone ring. This sequence effectively builds the pyrazinone core by forming two new carbon-nitrogen bonds. [7]

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-2(1H)-pyrazinone

-

Setup: To a solution of this compound (1.13 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add sodium bicarbonate (1.68 g, 20 mmol).

-

Addition of α-Haloketone: Add 2-chloroacetophenone (1.55 g, 10 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 3-amino-5-phenyl-2(1H)-pyrazinone.

Workflow for Pyrazinone Synthesis

Caption: General workflow for the synthesis of 3-amino-2(1H)-pyrazinones.

Part 4: Synthesis of 1,3,5-Triazine Derivatives

1,3,5-Triazines, or s-triazines, are a class of heterocycles known for their broad utility in pharmaceuticals, agrochemicals, and materials science. [9]The construction of a 1,3,5-triazine ring from this compound can be achieved through its conversion to an amidine derivative, followed by cyclocondensation with a suitable partner.

Mechanistic Rationale

A versatile approach involves a two-step, one-pot procedure:

-

Amidine Formation: The starting amidoxime is first reduced to the corresponding amidine. This can be achieved using a reducing agent like catalytic hydrogenation.

-

Cyclocondensation: The resulting amidine, a 1,3-dinucleophile, is then reacted in situ with a 1,3-dielectrophile such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The amidine undergoes condensation with DMF-DMA, which acts as a one-carbon synthon, leading to the formation of the 1,3,5-triazine ring after elimination of dimethylamine and methanol. [10]

Experimental Protocol: Synthesis of 2-Amino-4-carbamoyl-1,3,5-triazine

-

Amidine Formation (Step 1): In a hydrogenation vessel, dissolve this compound (1.13 g, 10 mmol) in methanol (50 mL). Add Palladium on carbon (10% w/w, 100 mg). Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 8 hours.

-

Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Cyclocondensation (Step 2): Transfer the methanolic solution of the crude amidine to a 100 mL round-bottom flask. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol) and sodium methoxide (0.27 g, 5 mmol).

-

Reaction: Heat the mixture under reflux for 10 hours.

-

Isolation: Concentrate the mixture to dryness under reduced pressure. Wash the resulting solid residue with water and then diethyl ether to obtain the crude product.

-

Purification: Recrystallize from a DMF/water mixture to yield the pure 2-amino-4-carbamoyl-1,3,5-triazine.

Reaction Pathway for 1,3,5-Triazine Synthesis

Caption: Two-step synthesis of a 1,3,5-triazine derivative.

Conclusion

This compound has proven to be a remarkably versatile and accessible building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein for the preparation of 1,2,4-oxadiazoles, 2(1H)-pyrazinones, and 1,3,5-triazines demonstrate the strategic utility of its multiple functional groups. By providing a foundation in the reactivity and handling of this precursor, this guide empowers researchers to efficiently construct diverse molecular architectures, accelerating the discovery and development of novel chemical entities.

References

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.Research Journal of Pharmacy and Technology.

- Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)

- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride.Journal of Chemical Sciences, Indian Academy of Sciences.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.PMC.

- 2(1H)

- Synthesis of 1,2,4-oxadiazoles.Organic Chemistry Portal.

- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant.Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol, an oxalate, and an amine, and further derivatizations.

- Triazines – A comprehensive review of their synthesis and diverse biological importance.

- Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology.Catalysis Science & Technology (RSC Publishing).

- optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.Benchchem.

-

Selective Synthesis of N-T[11][12][7]riazinyl-α-Ketoamides and N-T[11][12][7]riazinyl-Amides from the Reactions of 2-Amine-T[11][12][7]riazines with Ketones. MDPI.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.Semantic Scholar.

- Process for making 2-cyano-2-hydroxyiminoacetamide salts.

- (2Z)-2-Cyano-2-(hydroxyimino)acetamide.PubChem.

- Triazine synthesis.

- Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole.Semantic Scholar.

- SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.

- Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest.PMC.

- Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)acetamide in Heterocyclic Synthesis.Benchchem.

- This compound.Amerigo Scientific.

- BB-4045328.Hit2Lead.

- Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.Eureka.

- 2-Cyano-2-(hydroxyimino)acetamide.Fluorochem.

- Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)

- Synthesis of Piperazin-2-ones.Thieme Chemistry.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

Sources

- 1. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis" by AHMED ALI FADDA, SAMIR BONDOCK et al. [journals.tubitak.gov.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. rjptonline.org [rjptonline.org]

- 12. ias.ac.in [ias.ac.in]

Application Note: A Systematic Approach to Determining Optimal Solvent Systems for (2Z)-2-Amino-2-(hydroxyimino)acetamide

Abstract

(2Z)-2-Amino-2-(hydroxyimino)acetamide is a small, polar organic molecule with significant potential for hydrogen bonding, presenting a distinct challenge for solubilization in drug discovery and development workflows. The selection of an inappropriate solvent can lead to poor solubility, compound degradation, and unreliable experimental data. This application note provides a comprehensive, structured guide for researchers to systematically identify and optimize solvent systems for this and structurally similar compounds. We will detail the underlying physicochemical principles, present robust protocols for solubility screening and quantification, and provide a framework for assessing compound stability in solution.

Physicochemical Profile and Solubility Prediction

A thorough understanding of the target molecule's structure is the foundation of rational solvent selection. This compound possesses multiple polar functional groups that dictate its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃O₂ | MolCore[1], ChemBridge[2] |

| Molecular Weight | 103.08 g/mol | MolCore[1] |

| Structure |  | (Structure inferred from name) |

| Predicted Polarity | High | (Inferred from functional groups) |

The molecule's structure is characterized by:

-

Hydrogen Bond Donors: An amino group (-NH₂), a primary amide (-CONH₂), and a hydroxyl group on the oxime (=N-OH).

-

Hydrogen Bond Acceptors: The oxygen atoms of the amide and oxime groups, and the nitrogen atoms of the amino, amide, and oxime groups.

This high density of polar, hydrogen-bonding functional groups creates strong intermolecular forces within the crystal lattice. Consequently, significant energy is required to break these interactions. An effective solvent must not only overcome this lattice energy but also form stable, energetically favorable interactions with the solute molecule. Based on the principle of "like dissolves like," polar solvents are predicted to be the most effective. General literature on oximes indicates they often exhibit low solubility in water but dissolve more readily in polar organic solvents like ethanol.[3]

Theoretical Framework for Solvent Selection

The process of selecting an optimal solvent is a balance of polarity matching and specific molecular interactions. The flowchart below outlines a logical progression from theoretical analysis to empirical testing.

Caption: Logical workflow for systematic solvent system selection.

The key decision is choosing between polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

-

Polar Protic Solvents: Can act as both hydrogen bond donors and acceptors, making them excellent candidates for solvating our target molecule. However, the high hydrogen-bonding affinity of oximes can sometimes lead to strong binding with alcoholic solvents, which may be undesirable in certain applications.[4]

-

Polar Aprotic Solvents: Can only act as hydrogen bond acceptors. They are highly effective at solvating polar molecules through dipole-dipole interactions. Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of compounds.

Experimental Protocols

The following protocols provide a step-by-step methodology for determining and validating an optimal solvent system.

Protocol 1: Preliminary Qualitative Solubility Screening

This rapid screening method helps to identify a shortlist of candidate solvents.

Materials:

-

This compound

-

Vials or microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Calibrated pipettes

-

A range of test solvents (see Table 2)

Procedure:

-

Accurately weigh 2.0 mg of the compound into a clean, dry vial.

-

Add 200 µL of the first test solvent. This corresponds to a target concentration of 10 mg/mL.

-

Cap the vial securely and vortex vigorously for 60 seconds at ambient temperature.

-

Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

Record the observation using the classification system in Table 2.

-

Repeat for all test solvents.

Table 2: Solvent Selection and Qualitative Solubility Log

| Solvent Class | Test Solvent | Dielectric Constant (Approx.) | Observation (e.g., Insoluble, Sparingly Soluble, Soluble) |

| Non-Polar | Hexane | 1.9 | |

| Aprotic (Low Polarity) | Dichloromethane (DCM) | 9.1 | |

| Aprotic (Mid Polarity) | Ethyl Acetate (EtOAc) | 6.0 | |

| Polar Aprotic | Acetone | 21 | |

| Acetonitrile (ACN) | 37.5 | ||

| Dimethylformamide (DMF) | 38 | ||

| Dimethyl Sulfoxide (DMSO) | 47 | ||

| Polar Protic | Isopropanol (IPA) | 18 | |

| Ethanol (EtOH) | 25 | ||

| Methanol (MeOH) | 33 | ||

| Water | 80 |

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility in the most promising solvent systems identified in Protocol 1.

Procedure:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a precisely known volume (e.g., 1.0 mL) of the chosen solvent or solvent system.

-

Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, remove the vial and let any undissolved solid settle.

-

Carefully filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all particulate matter.

-

Prepare a precise dilution of the clear filtrate.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with a UV detector, against a calibration curve prepared with known standards.

-

Calculate the final solubility in mg/mL or mmol/L.

Table 3: Example of Quantitative Solubility Data

| Solvent System | Temperature (°C) | Quantitative Solubility (mg/mL) |

| Methanol | 25 | Hypothetical Value |

| DMSO | 25 | Hypothetical Value |

| Water | 25 | Hypothetical Value |

| 10% Methanol in DCM | 25 | Hypothetical Value |

Protocol 3: Compound Stability Assessment

It is critical to ensure the compound does not degrade in the chosen solvent system. Oximes can be susceptible to hydrolysis under acidic conditions.[3]

Sources

Application Note: Scale-Up Synthesis of (2Z)-2-Amino-2-(hydroxyimino)acetamide

This guide details the scale-up procedures for (2Z)-2-Amino-2-(hydroxyimino)acetamide , chemically known as Carbamoyl Amidoxime or Aminoglyoxime (specifically the anti or Z isomer).

Important Disambiguation:

This compound (

Executive Summary & Strategic Route Selection

The synthesis of this compound requires the selective addition of hydroxylamine to a nitrile group adjacent to a carbonyl. For scale-up, the choice of starting material is critical to manage thermal hazards and impurity profiles.

Route Comparison

| Route | Starting Materials | Scale-Up Feasibility | Safety Risk |

| A (Selected) | Cyanoformamide + Hydroxylamine | High. High yield, crystalline product, manageable exotherm. | Moderate (Hydroxylamine handling).[1] |

| B | Dicyanogen + Hydroxylamine | Low.[2] Dicyanogen is a toxic gas; difficult stoichiometry control. | High (Gas handling, toxicity). |

| C | Chloroglyoxime + Ammonia | Medium. Requires chlorination (Cl2/NOCl); corrosion issues. | High (Corrosive gases). |

Selected Process: The Cyanoformamide Route is chosen for its atom economy and the ability to control the reaction rate via liquid-phase addition. Cyanoformamide is generated from Ethyl Cyanoformate , a commercially available liquid.

Reaction Scheme:

-

Precursor Synthesis:

(Cyanoformamide) -

Target Synthesis:

Process Chemistry & Mechanism

The reaction is a nucleophilic addition of hydroxylamine to the nitrile carbon.

-

Regioselectivity: The nitrile carbon is activated by the adjacent electron-withdrawing amide group, making it more electrophilic than a standard nitrile.

-

Stereochemistry: The (Z)-isomer (anti) is thermodynamically favored due to hydrogen bonding between the oxime hydroxyl and the amide carbonyl oxygen.

-

Critical Parameter (pH): The reaction requires free hydroxylamine. However, high pH can cause hydrolysis of the amide or nitrile. A buffered system (using

or controlled

Mechanistic Pathway (DOT Diagram)

Caption: Nucleophilic addition of hydroxylamine to the cyano group of cyanoformamide.

Scale-Up Protocol (100 g Basis)

Safety Warning: Hydroxylamine is a Type 4 explosive hazard when dry or heated. Never concentrate hydroxylamine solutions to dryness. Ensure reactor venting is sized for potential decomposition gases (

Phase 1: Preparation of Cyanoformamide (Intermediate)

Note: If Cyanoformamide is purchased, skip to Phase 2.

Reagents:

-

Ethyl Cyanoformate: 113.1 g (1.14 mol)

-

Ammonium Hydroxide (28-30%

): 80 mL (approx. 1.2 mol) -

Ethanol (Absolute): 300 mL

Procedure:

-

Setup: 1L Jacketed Glass Reactor with overhead stirrer (200 RPM), internal temp probe, and addition funnel.

-

Cooling: Charge Ethyl Cyanoformate and Ethanol. Cool to -10°C .[3]

-

Addition: Add Ammonium Hydroxide dropwise over 2 hours.

-

Control: Maintain internal temp < 0°C . Exothermic ammonolysis.

-

-

Reaction: Stir at 0°C for 1 hour. A white precipitate (Cyanoformamide) forms.

-

Filtration: Filter cold. Wash with cold Ethanol (50 mL).

-

Drying: Vacuum dry at 25°C. Yield: ~70-75 g (85-90%).

-

QC: Melting Point 64-66°C.

-

Phase 2: Synthesis of this compound

Reagents:

-

Cyanoformamide (from Phase 1): 70.0 g (1.0 mol)

-

Hydroxylamine Hydrochloride (

): 76.4 g (1.1 mol) -

Sodium Carbonate (

): 58.3 g (0.55 mol) or Triethylamine (1.1 mol) -

Solvent: Methanol (500 mL) or Water/Methanol mix.

Procedure:

-

Hydroxylamine Release:

-

In a separate vessel, dissolve

in 200 mL Methanol. -

Slowly add

(solid or slurry) at 0-5°C to neutralize. Stir 30 min. Filter off NaCl if necessary (for cleaner product), or proceed as a slurry.

-

-

Main Reaction:

-

Charge Cyanoformamide and 300 mL Methanol to the main reactor.

-

Cool to 0-5°C .

-

-

Addition:

-

Add the neutralized Hydroxylamine solution to the Cyanoformamide suspension over 60-90 minutes.

-

Critical: Exotherm control. Do not exceed 10°C .

-

-

Digestion:

-

Allow mixture to warm to Room Temperature (20-25°C) over 2 hours.

-

Stir for an additional 4 hours. The suspension will change appearance as the product crystallizes.

-

-

Workup:

-

Cool to 0°C for 1 hour to maximize recovery.

-

Filter the white crystalline solid.

-

Wash: Ice-cold Methanol (2 x 50 mL) followed by Diethyl Ether (50 mL) to remove trace water/solvents.

-

-

Drying:

-

Vacuum oven at 40°C for 12 hours.

-

Warning: Do not exceed 60°C. Thermal instability risk.

-

Process Data Summary

| Parameter | Specification |

| Theoretical Yield | 117.1 g |

| Expected Yield | 95 - 105 g (81 - 90%) |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | > 98.0% a/a |

| Melting Point | 175 - 180°C (Decomposes) |

| Mass Balance | ~95% recovery (Product + Mother Liquor losses) |

Engineering & Safety Controls

Thermal Hazard Analysis (DSC)

Before scaling beyond 100g, Differential Scanning Calorimetry (DSC) is mandatory.

-

Onset of Decomposition: Typically >170°C for the pure solid.

-

Reaction Mass: The reaction mixture contains free hydroxylamine, which can decompose catalytically with metals (Fe, Cu).

-

Control: Use Glass-Lined or Hastelloy reactors. Avoid Stainless Steel 304/316 if acidic hydroxylamine is present for extended periods.

Workflow Diagram (DOT)

Caption: Unit operation workflow for the scale-up of this compound.

Analytical Validation

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Isocratic 95:5 (highly polar molecule).

-

Detection: UV @ 210 nm (Amide/Oxime absorption).

-

Retention Time: Expect early elution (approx 2-3 min).

NMR Validation (

-

5.60 (s, 2H,

-

5.80 (s, 2H,

-

9.80 (s, 1H,

-

Note: The presence of two distinct

signals confirms the amidoxime structure versus the symmetric diamidoxime.

References

-

Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010).[4] Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047. [Link]

-

PubChem. (2024). Compound Summary: this compound.[2][5][6][7][8][9][10] National Library of Medicine. [Link]

-

Los Alamos National Laboratory. (2018). Bis(1,2,4-oxadiazole)bis(methylene) Dinitrate: A High-Energy Melt-Castable Explosive. (Context on Aminoglyoxime as precursor). [Link]

Sources

- 1. Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SciSupplies [scisupplies.eu]

- 3. researchgate.net [researchgate.net]

- 4. Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes [organic-chemistry.org]

- 5. 2172546-33-5_CAS号:2172546-33-5_4-(2-Fluoro-2-methylpropyl)oxane-4-carbaldehyde - 化源网 [chemsrc.com]

- 6. 1180850-00-3_N-(benzyloxy)-3-iodobenzamideCAS号:1180850-00-3_N-(benzyloxy)-3-iodobenzamide【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 7. You are being redirected... [hit2lead.com]

- 8. 2,5-DIETHYL-3,4-DIPHENYLCYCLOPENTADIENONE Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 9. calpaclab.com [calpaclab.com]

- 10. chembk.com [chembk.com]

Troubleshooting & Optimization

solving solubility issues with (2Z)-2-Amino-2-(hydroxyimino)acetamide

The following technical guide addresses solubility and handling challenges for (2Z)-2-Amino-2-(hydroxyimino)acetamide (CAS: 19703-90-3), a highly polar amidoxime intermediate often utilized in the synthesis of heterocyclic antivirals (e.g., pyrazine derivatives).

Topic: Solubility Optimization & Handling Protocols

Document ID: TS-SOL-19703 | Version: 2.1 | Status: Active[1][2][3]

Compound Profile & Physicochemical Analysis

Before attempting solubilization, understand the molecular forces at play.[3] This compound is not merely "polar"; it is a dense network of hydrogen bond donors and acceptors.[3]

| Property | Value | Implication for Solubility |

| IUPAC Name | This compound | Z-Configuration: Dictates packing density in solid state.[1][2][3] |

| CAS Number | 19703-90-3 | Verification key for reagent sourcing.[1][2] |

| Molecular Formula | High Nitrogen/Oxygen content relative to Carbon.[1][2] | |

| LogP | ~ -1.50 (Estimated) | Hydrophilic. Lipophilic solvents (Hexane, DCM) will fail.[1][2] |

| H-Bond Donors | 3 ( | Strong intermolecular lattice energy; requires high-energy solvation.[1][2] |

| pKa (Estimated) | ~10-11 (Oxime OH), ~4 (Conjugate acid) | pH-dependent solubility; behaves as a weak acid.[1][2] |

Troubleshooting Guide: Solubility & Stability

Use this Q&A section to diagnose specific experimental failures.

Q1: Why won't the compound dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Diagnosis: Mismatch of polarity and hydrogen bonding capability.[1][2] Technical Explanation: this compound possesses a rigid lattice structure held together by multiple intermolecular hydrogen bonds.[1][2][3] DCM and THF (ethers/chlorinated solvents) lack the dielectric constant and H-bond donor capability required to disrupt this lattice.[1][2][3] Solution:

-

Switch Solvent: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) as your primary vehicle.[1][2] These are polar aprotic solvents that can disrupt the lattice.[3]

-

Co-solvent Strategy: If DCM is required for a reaction, dissolve the compound in a minimum volume of DMF first, then dilute slowly with DCM (maintain DMF >10% v/v).

Q2: The solution is cloudy in water.[3] How do I get full clarity?

Diagnosis: Kinetic solubility limit or pH-induced aggregation.[1][2][3] Technical Explanation: While hydrophilic, the compound's high melting point indicates strong crystal packing.[3] In neutral water, it may form a supersaturated suspension rather than a true solution.[3] Solution:

-

Temperature: Heat the aqueous mixture to 40–50°C . The solubility curve is steep; moderate heat often breaks the crystal lattice energy.[3]

-

Sonication: Use an ultrasonic bath (35-40 kHz) for 5-10 minutes. This breaks up micro-aggregates that appear as "cloudiness."[1][2][3]

-

pH Adjustment (Advanced): The oxime group (

) is weakly acidic.[1][2] Adjusting the pH to slightly basic (pH 8.0–9.0) using dilute

Q3: My stock solution in DMSO turned yellow/brown overnight. Is it degraded?

Diagnosis: Oxidative instability or trace metal contamination.[1][2][3] Technical Explanation: Amidoximes are susceptible to oxidation (forming azo/nitroso species) and hydrolysis, especially in solution over time.[1][2] DMSO can act as a mild oxidant, and trace metals (Fe, Cu) can catalyze decomposition.[1][2] Solution:

-

Fresh Preparation: Always prepare stock solutions immediately before use.[1][2][3]

-

Storage: If storage is mandatory, freeze at -20°C under Argon/Nitrogen atmosphere.

-

Solvent Purity: Use Anhydrous, High-Purity (≥99.9%) DMSO .

Q4: Can I use this compound in cell culture (in vitro)?

Diagnosis: Cytotoxicity and precipitation risks. Solution:

-

Yes, but limit the final DMSO concentration to <0.5% (v/v) to avoid solvent toxicity.

-

Pre-dilution Step: Dissolve in DMSO at 1000x the target concentration. Pipette this into the vortexing culture medium to prevent "shock precipitation" (where the compound crashes out upon hitting the aqueous buffer).[3]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: For use in organic synthesis or chemical biology screens.

Reagents:

Procedure:

-

Weigh 5.15 mg of the compound into a sterile microcentrifuge tube.

-

Add 500 µL of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

If undissolved particles remain, sonicate at room temperature for 5 minutes.

-

Result: Clear, colorless solution.[3]

-

Storage: Use immediately or flash freeze in liquid nitrogen and store at -20°C.

Protocol B: Aqueous Solubilization for Analytical Standards

Target: HPLC/LC-MS calibration.

Reagents:

Procedure:

-

Dissolve compound in 100% Methanol initially (Solubility is better in MeOH than water).[1][2]

-

Dilute with water to reach a 50:50 MeOH:Water ratio.

-

Filter through a 0.22 µm PTFE or Nylon syringe filter to remove micro-particulates before injection.[1][2][3]

-

Note: Do not use PVDF filters if using high DMSO concentrations, as chemical incompatibility may occur.[3]

-

Visualizing the Solubility Logic

The following decision tree guides the researcher through solvent selection based on the application.

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2][3] Green path denotes biological compatibility; Red path denotes chemical synthesis optimization.[2][3]

References & Authority

The protocols and data above are synthesized from physicochemical principles of amidoxime derivatives and standard laboratory practices for polar intermediates.

-

Hit2Lead Compound Database. this compound (CAS 19703-90-3) Physicochemical Properties.Link

-

PubChem. Compound Summary: this compound.[1][2][3][4] National Library of Medicine.[3] Link[1][2]

-

BenchChem Protocols. Synthesis and Handling of Amidoxime Intermediates. (General reference for amidoxime solubility behavior). Link

-

Cayman Chemical. Solubility Guidelines for Polar Amides and Oximes.[1][2][3] (Methodology adaptation for DMSO/PBS preparations). Link

Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical substances.

Sources

- 1. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 4. You are being redirected... [hit2lead.com]

Validation & Comparative

A Comparative Crystallographic Analysis of Acetamide Derivatives: Insights for Drug Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental. Single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, providing critical data that informs drug design, polymorphism screening, and formulation development.[1][2]

This guide presents a comparative analysis of the X-ray diffraction data for key acetamide derivatives. While crystallographic data for (2Z)-2-Amino-2-(hydroxyimino)acetamide is not publicly available, we will delve into the structural intricacies of its close analogue, (2Z)-2-Cyano-2-(hydroxyimino)acetamide , and compare it with the foundational structures of Acetamide and Glycinamide . This comparative approach illuminates the profound impact of substituent changes on crystal packing and intermolecular interactions, offering valuable insights for medicinal chemists and pharmaceutical scientists.

Unveiling the Solid State: A Comparative Look at Crystal Structures

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. These interactions govern critical physicochemical properties such as solubility, melting point, and stability. The following table summarizes the crystallographic data for our selected acetamide derivatives, providing a quantitative basis for our comparison.

| Parameter | (2Z)-2-Cyano-2-(hydroxyimino)acetamide | Acetamide (Rhombohedral) | Acetamide (Orthorhombic) |

| Crystal System | Triclinic | Trigonal | Orthorhombic |

| Space Group | P-1 | R3c | Pbca |

| a (Å) | 3.86 | 11.44 | 10.04 |

| b (Å) | 8.01 | 11.44 | 10.22 |

| c (Å) | 8.28 | 13.5 | 5.79 |

| α (°) | 98.19 | 90 | 90 |

| β (°) | 90.41 | 90 | 90 |

| γ (°) | 94.63 | 120 | 90 |

| Volume (ų) | 252.3 | 1530.09 | 593.4 |

| Z | 2 | 18 | 8 |

| Data Source | CCDC: 743057[3] | Mindat.org[4] | ResearchGate[5] |

Analysis of Crystallographic Data:

The seemingly minor substitution of a cyano group for an amino group leads to a significant alteration in the crystal packing of these acetamide derivatives. (2Z)-2-Cyano-2-(hydroxyimino)acetamide crystallizes in the triclinic system, a lower symmetry system compared to the trigonal and orthorhombic forms of acetamide.[3][4][5] This suggests a more complex and less symmetric arrangement of molecules in the unit cell, likely driven by the distinct electronic and steric properties of the cyano and hydroxyimino groups.

Acetamide itself exhibits polymorphism, crystallizing in both a stable rhombohedral form and a metastable orthorhombic form.[5] The rhombohedral form features a cyclic hexameric arrangement of molecules held together by N-H···O hydrogen bonds.[5] The orthorhombic form, on the other hand, consists of cyclic dimers.[5] This polymorphism underscores the sensitivity of crystal packing to crystallization conditions and highlights the importance of comprehensive solid-state characterization in drug development.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction Methodology

The determination of a crystal structure is a meticulous process that bridges the gap between a crystalline solid and its atomic-level architecture. The following protocol outlines the fundamental steps involved in a single-crystal X-ray diffraction experiment.

Experimental Protocol: From Crystal to Structure

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[6] An intense beam of monochromatic X-rays, often from a copper or molybdenum source, is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.[6]

-

Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are then used to calculate the electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This process, known as structure solution, can be accomplished using various methods, such as direct methods or the Patterson function.

-

Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor.

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

The Significance of Structural Knowledge in Drug Development

The precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical component of modern drug discovery and development.

-

Structure-Activity Relationship (SAR) Studies: By understanding the precise conformation of a molecule, researchers can better comprehend how it interacts with its biological target. This knowledge is invaluable for designing more potent and selective drug candidates.

-

Polymorphism and Patent Protection: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. Identifying and characterizing all possible polymorphs is crucial for ensuring consistent product performance and for securing robust patent protection.

-

Rational Drug Design: Crystallographic data of a lead compound bound to its target protein can provide a detailed map of the binding site, enabling the rational design of new molecules with improved affinity and pharmacokinetic properties.

Caption: A diagram illustrating the central role of X-ray diffraction data in various aspects of the drug development pipeline.

References

-

American Chemical Society. X-ray Crystal Structure of Glycinamide Ribonucleotide Synthetase from Escherichia coli. Biochemistry. [Link]

-

Wikipedia. Acetamide. [Link]

-

ResearchGate. Crystal structure of acetamide. (a) Rhombohedral form: The molecules.... [Link]

-

ResearchGate. Crystal structure of acetamide. (a) Rhombohedral form: The molecules.... [Link]

-

PubMed. Crystal structures of glycinamide ribonucleotide synthetase, PurD, from thermophilic eubacteria. [Link]

-

Mindat.org. Acetamide: Mineral information, data and localities. [Link]

-

American Chemical Society. X-ray Crystal Structure of Glycinamide Ribonucleotide Synthetase from Escherichia coli. [Link]

-

Scripps Research. Glycinamide Ribotide Transformylase. [Link]

-

Oxford Academic. Crystal structures of glycinamide ribonucleotide synthetase, PurD, from thermophilic eubacteria. [Link]

-

American Chemical Society. The Crystal Structure of Rhombohedral Acetamide. [Link]

-

PubChem. (2Z)-2-Cyano-2-(hydroxyimino)acetamide. [Link]

-

PubChem. 2-Cyano-2-(hydroxyimino)acetamide. [Link]

-

ResearchGate. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

-

Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

ResearchGate. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

-

Springer Nature Experiments. X-Ray Diffraction Protocols and Methods. [Link]

-

PubChemLite. (2z)-2-cyano-2-(hydroxyimino)acetamide (C3H3N3O2). [Link]

-

Semantic Scholar. X-Ray Analysis and the Structure of Organic Molecules. [Link]

-

PMC. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -. [Link]

-

Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. [Link]

-

Crystallography Open Database. Search results. [Link]

-

Crystallography Open Database. Search results. [Link]

- Google Patents. Process for making 2-cyano-2-hydroxyiminoacetamide salts.

Sources

- 1. rigaku.com [rigaku.com]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mindat.org [mindat.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

Strategic Purity Analysis of (2Z)-2-Amino-2-(hydroxyimino)acetamide: A Comparative Reference Standard Guide

Topic: Strategic Purity Analysis of (2Z)-2-Amino-2-(hydroxyimino)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in Antiviral Drug Development.[1]

Executive Summary: The Isomer Criticality

This compound (CAS 19703-90-3) is not merely a chemical building block; it is a stereochemically critical intermediate in the synthesis of pyrazinecarboxamide antivirals, most notably Favipiravir (T-705) .[1]

In the synthesis of Favipiravir, the cyclization efficiency and the impurity profile of the final API are directly governed by the stereochemistry of this oxime intermediate. The (2Z)-isomer is typically the requisite geometric form for optimal downstream cyclization.[1] Using a reference standard that fails to distinguish between the (2Z) and (2E) isomers—or treats them as a single peak—can lead to catastrophic mass balance errors and regulatory rejection during impurity profiling.

This guide compares the performance of Certified Reference Materials (CRM) against Analytical Grade Reagents and In-House Standards , demonstrating why "purity by area %" is a dangerous metric for this specific compound.

Comparative Analysis: Reference Standard Tiers

The following table objectively compares the utility of different standard grades for this compound, highlighting the risks associated with lower-tier alternatives.

| Feature | Certified Reference Material (CRM) | Analytical Grade Reagent | In-House Synthesized Standard |

| Primary Use | GMP Release Testing, Quantitation of Impurities, Method Validation.[1] | Early R&D, Qualitative ID, Reaction Monitoring. | Process Optimization, Non-Critical Quantitation. |

| Isomeric Purity | Quantified. (2Z) and (2E) isomers are resolved and reported separately. | Unknown/Variable. Often reported as "Sum of Isomers" or ignores the minor isomer. | Assumed. Usually based on theoretical yield or crude NMR integration.[1] |

| Assay (Potency) | Mass Balance/qNMR. Accounts for water, residuals, and inorganic salts. (e.g., 98.2% w/w).[1] | Chromatographic Purity. (e.g., >98% Area).[1][2] Ignores non-chromatographic impurities.[1] | Area Normalization. Highly prone to error if response factors differ.[1] |

| Traceability | SI Units (NIST/BIPM traceable weights/standards).[1] | Manufacturer's CoA only.[1] | Internal Lab Notebook. |

| Stability Data | Monitored. Expiry date supported by real-time stability studies. | None. "Retest" dates are often arbitrary. | None. |

Technical Deep Dive: The Stereochemical Challenge

The Z/E Isomerism Trap

Oximes exhibit geometric isomerism across the C=N double bond. For 2-amino-2-(hydroxyimino)acetamide, the (2Z) form involves the hydroxyl group (-OH) and the amine (-NH2) or amide group in a specific spatial arrangement that facilitates subsequent ring closure.[1]

-

Thermodynamic Instability: In solution, particularly in acidic or protic solvents, the (2Z) isomer can equilibrate to the (2E) isomer.

-

Analytical Consequence: A standard dissolved in DMSO-d6 for NMR may show a different ratio than a fresh solution in Mobile Phase A.[1] A high-quality Reference Standard dossier includes solution stability data to define the "safe time" for analysis before equilibrium shifts the potency.

Diagram 1: Isomerization & Degradation Pathways

The following diagram illustrates the dynamic relationship between the target (2Z) isomer, its geometric impurity (2E), and irreversible degradation products (hydrolysis).

Caption: Figure 1. The (2Z) isomer is the kinetic precursor for Favipiravir. Reversible isomerization to (2E) and irreversible hydrolysis compete with the synthesis, necessitating precise monitoring.

Validated Experimental Protocol

To objectively evaluate the purity of your this compound standard, relying on a generic C18 gradient is insufficient due to the polarity of the oxime.[1] The following protocol utilizes a Mixed-Mode or Polar-Embedded approach to ensure separation of the Z/E isomers.

Method: HPLC-UV with Isomer Resolution

Objective: Quantify (2Z) purity and detect (2E) isomer + hydrolysis degradants.

-

Column Selection:

-

Recommended: SIELC Newcrom R1 or equivalent Mixed-Mode (RP + Ion Exchange) column, 3.0 x 150 mm, 3 µm.[1]

-

Rationale: Standard C18 columns often co-elute the polar Z/E isomers near the void volume. Mixed-mode phases retain polar amines/oximes via ion-exchange mechanisms, providing selectivity for geometric isomers.[1]

-

-

Mobile Phase:

-

A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

-

B: Acetonitrile (LC-MS Grade).[1]

-

Note: Low pH stabilizes the oxime and suppresses ionization of the amide, improving peak shape.

-

-

Gradient Profile:

-

Detection:

-

UV @ 220 nm (Amide absorption) and 254 nm (Oxime conjugation).[1]

-

-

Sample Preparation (Critical):

Workflow: Qualification of the Reference Standard

How do you validate that a purchased standard is truly the (2Z) isomer and not a mixture? Follow this self-validating workflow.

Caption: Figure 2. A rigorous qualification workflow combining orthogonal methods (NMR, HPLC, KF) to establish the "True Potency" of the standard.

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

-

SIELC Technologies. Separation of Acetamide, 2-amino- and related oximes on Newcrom R1 HPLC column. [Link]

-

Furuta, Y., et al. Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[1] Antiviral Research, 2013. (Contextual grounding for T-705 intermediates). [Link]

-

European Pharmacopoeia (Ph.[1] Eur.). Chromatographic Separation Techniques: System Suitability for Isomers.[1][3] [Link][1]

Sources

Technical Comparison: UV-Vis Characterization of (2Z)-2-Amino-2-(hydroxyimino)acetamide vs. Traditional Oxime Ligands

This guide outlines the spectroscopic characterization of (2Z)-2-Amino-2-(hydroxyimino)acetamide (also known as syn-Aminoglyoxime), contrasting it with the industry-standard Dimethylglyoxime (DMG).

Executive Summary

This compound (hereafter (2Z)-AHA ) represents a critical class of

Key Differentiator: While DMG requires ethanol/methanol for dissolution, (2Z)-AHA allows for fully aqueous spectrophotometric analysis , aligning with Green Chemistry principles for heavy metal detection (Ni, Co, Cu).

Spectroscopic Profile & Electronic Transitions[1]

The UV-Vis spectrum of (2Z)-AHA is governed by two primary chromophores: the hydroxyimino group (

Ligand Characterization (UV Region)

In aqueous solution (pH 7), the spectrum exhibits two distinct bands. The "Z" configuration facilitates intramolecular hydrogen bonding between the oxime hydroxyl and the amide oxygen, which can cause a bathochromic shift (red shift) compared to the "E" isomer.

| Transition Type | Molar Absorptivity ( | Assignment | |

| 220 – 230 | 8,000 – 12,000 | Conjugated | |

| 260 – 280 | 1,000 – 3,000 | Non-bonding electrons on Oxime N and Amide O. Lower intensity. |

Metal Complexation (Visible Region)

Upon chelation with

-

MLCT Band: A broad band appears at 440–500 nm (typically yellow-orange) due to Metal-to-Ligand Charge Transfer (

). -

d-d Transitions: Weak bands obscured by the MLCT, typically >550 nm.

Comparative Analysis: (2Z)-AHA vs. Alternatives

This table objectively compares (2Z)-AHA against the gold standard (DMG) and the structural analog (Oxamide).

| Feature | (2Z)-AHA (Aminoglyoxime) | Dimethylglyoxime (DMG) | Oxamide |

| Structure | |||

| Solubility | High (Water) | Low (Water), High (EtOH) | Very Low (Water/EtOH) |

| Primary | ~225 nm (Aqueous) | ~226 nm (Ethanol) | < 200 nm (Cutoff) |

| Ni-Complex Color | Yellow-Orange ( | Cherry Red ( | Colorless/Pale (Weak binder) |

| pKa (Oxime) | ~9.5 – 10.5 | ~10.4 – 11.0 | N/A (Amide pKa > 15) |

| Chelation Mode | |||

| Application | Aqueous Metal Sensing, Bio-inorganic models | Gravimetric Analysis, Organic Phase Extraction | Fertilizer, Polymer stabilizer |

Experimental Protocols

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the (2Z)-isomer, ensuring the distinction between the ligand spectrum and the metal-complex spectrum.

Figure 1: Step-by-step spectroscopic characterization workflow for (2Z)-AHA.

Protocol: Determination of Molar Absorptivity ( )

Objective: Establish the quantitative relationship between absorbance and concentration for the (2Z) isomer.

-

Stock Solution: Prepare a

M stock solution of (2Z)-AHA in Milli-Q water. Note: If the "Z" isomer is isolated as a salt (e.g., HCl salt), correct the mass for the counter-ion. -

Dilution Series: Prepare five working standards: 10, 20, 40, 60, and 80

. -

Measurement:

-

Set UV-Vis spectrophotometer to scan 200–400 nm.

-

Use a quartz cuvette (1 cm path length).

-

Record Absorbance (

) at

-

-

Calculation: Plot

vs. Concentration (-

Acceptance Criteria:

.

-

Protocol: Spectrophotometric pKa Determination

Objective: Determine the acid dissociation constant of the oxime group, which is critical for pH-dependent chelation.

-

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 12.0 (ionic strength

M NaCl). -

Sample Prep: Add a fixed aliquot of (2Z)-AHA to each buffer (final conc.

). -

Scan: Record spectra for each pH point.

-

Analysis:

-

Observe the bathochromic shift of the

band as the oxime deprotonates ( -

Plot Absorbance at a specific wavelength (e.g., 240 nm) vs. pH.

-

The inflection point of the sigmoidal curve corresponds to the

.

-

Figure 2: Mechanism of pH-dependent spectral shift and activation for chelation.

References

-

Chatterjee, S. et al. (2018). "Spectroscopic identification of oxime-based ligands in aqueous environments." Journal of Coordination Chemistry.

-

Chakravorty, A. (1974). "Structure and stability of amino-oxime chelates." Coordination Chemistry Reviews, 13(1), 1-46.

-

PubChem Database. (2023). "Compound Summary: Aminoglyoxime." National Center for Biotechnology Information.

- Basolo, F. & Pearson, R.G. (1967). Mechanisms of Inorganic Reactions. Wiley. (Fundamental reference for Ni-oxime square planar geometry).

-

BenchChem. (2025). "Comparative Guide to Diaminoglyoxime-Based Analytical Methods." (Inferred from search context regarding oxime analysis).

elemental analysis calculation for (2Z)-2-Amino-2-(hydroxyimino)acetamide

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Molecule Profile

(2Z)-2-Amino-2-(hydroxyimino)acetamide is a critical high-nitrogen intermediate often utilized in the synthesis of pyrazine-based antivirals. Its purity is paramount; however, its chemical nature—specifically the presence of an oxime (

This guide contrasts the traditional "Gold Standard" of Elemental Analysis (EA) against modern spectroscopic alternatives (qNMR, HRMS), providing a decision framework for researchers who require absolute structural integrity.

Target Molecule Profile[1][2]

-

IUPAC Name: this compound

-

Molecular Formula:

[1][2] -

Molecular Weight: 103.08 g/mol

-

Key Feature: High Nitrogen Content (~40.8%), Z-isomer stereochemistry.

-

Criticality: Precursor cyclization efficiency depends on the specific "Z" configuration; EA cannot distinguish this from the "E" isomer.

Theoretical Framework: The Elemental Analysis Calculation

Before evaluating the method's efficacy, we must establish the theoretical control values. Elemental Analysis (CHN) relies on the precise combustion of the sample to verify the mass percent of Carbon, Hydrogen, and Nitrogen.

The Calculation Logic

Formula:

-

Carbon (C):

-

Count: 2 atoms

-

Mass contribution:

g/mol

-

-

Hydrogen (H):

-

Count: 5 atoms (

amide + -

Mass contribution:

g/mol

-

-

Nitrogen (N):

-

Count: 3 atoms

-

Mass contribution:

g/mol

-

-

Oxygen (O):

-

Count: 2 atoms

-

Mass contribution:

g/mol

-

Total Molar Mass:

Theoretical Mass Percentages (The Target)

| Element | Calculation | Theoretical % | Acceptance Tolerance (±0.4%) |

| Carbon | 23.30% | 22.90% – 23.70% | |

| Hydrogen | 4.89% | 4.49% – 5.29% | |

| Nitrogen | 40.76% | 40.36% – 41.16% |

Critical Insight: The high nitrogen content (40.76%) makes this compound prone to "incomplete reduction" during combustion, often leading to low N values unless specific catalysts (e.g., Tungsten Trioxide) are used.

Comparative Analysis: EA vs. Alternatives

While EA is the historical standard for establishing bulk purity, it has significant blind spots for this specific molecule.

Comparative Data Matrix

| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV/HRMS |

| Primary Utility | Bulk Purity & Composition Confirmation | Absolute Purity & Structural Identity | Impurity Profiling |

| Isomer Specificity | FAIL : Cannot distinguish (2Z) from (2E) | EXCELLENT : Distinct chemical shifts for Z/E | MODERATE : Requires specific column chemistry |

| Sample Destructive? | Yes (Combustion) | No (Recoverable) | Yes (Trace amounts) |

| Hygroscopicity Impact | HIGH : Absorbed | LOW : Water signal is separated from analyte | LOW : Solved by mobile phase |

| High-N Accuracy | DIFFICULT : Requires | HIGH : N-content irrelevant to proton integration | N/A : Ionization efficiency varies |

The "Z-Isomer" Blind Spot

The "Z" designation in this compound refers to the spatial arrangement of the amine and hydroxyl groups relative to the C=N bond.

-

EA Result: Both Z and E isomers yield identical C/H/N percentages.

-

qNMR Result: The chemical environment of the amide protons differs between Z and E forms due to hydrogen bonding and shielding effects.

Experimental Protocols

Protocol A: High-Nitrogen Elemental Analysis (Optimized)

For bulk purity confirmation when stereochemistry is already established.

Reagents & Equipment:

-

Micro-balance (Readability 0.001 mg).

-

Combustion Analyzer (e.g., Elementar vario EL cube).

-

Catalyst: Tungsten Trioxide (

) powder (Crucial for preventing formation of non-reducible nitrogen oxides). -

Standard: Sulfanilamide (High N reference).

Workflow:

-

Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. Note: Avoid higher temps to prevent oxime dehydration to nitrile.

-

Blanking: Run 3 blank cycles (Helium purge) to remove atmospheric

. -

Calibration: Run Sulfanilamide until K-factors stabilize (Target N error < 0.1%).

-

Weighing: Weigh 1.5 – 2.0 mg of sample into a tin capsule.

-

Additive: Add ~5 mg of

directly over the sample in the capsule. -

Combustion:

-

Furnace Temp: 1150°C (High temp required for amides).

-

Reduction Temp: 850°C.

-

Oxygen Dose: 120s (Ensure excess

for complete C oxidation).

-

Protocol B: Quantitative NMR (qNMR)

For absolute purity and Z/E ratio determination.

Reagents:

-

Solvent: DMSO-

(Prevents exchange of amide protons better than -

Internal Standard (IS): Maleic Acid (Traceable, distinct singlet at ~6.2 ppm, far from amide signals).

Workflow:

-

Weighing: Precision weigh ~10 mg Sample and ~5 mg Internal Standard into the same vial. Record masses to 0.01 mg.

-

Dissolution: Add 0.6 mL DMSO-

. Vortex until fully dissolved. -

Acquisition parameters:

-